1-(Boc-amino)cyclohexanecarboxylic acid
Overview
Description
1-(Boc-amino)cyclohexanecarboxylic acid, also known as Boc-homocycloleucine, is a compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . This compound is commonly used in peptide synthesis and other organic synthesis applications .
Mechanism of Action
Target of Action
1-(Boc-amino)cyclohexanecarboxylic acid, also known as 1-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, is a complex compound used in the synthesis of modified peptides
Mode of Action
The compound is used in the synthesis of modified peptides . It interacts with its targets by being incorporated into peptide sequences, thereby modifying their structure and function . The exact mode of action depends on the specific peptide sequence and the context of its use.
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used to modify peptide sequences, which can affect various downstream effects depending on the specific peptides and their roles in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific peptides it is incorporated into. For example, it has been used in the synthesis of phosphinate isosteres of phosphotyrosine, which inhibit binding to the Grb2-SH2 domain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions under which peptide synthesis occurs, the biological environment in which the resulting peptides function, and the specific methods of storage and handling of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Boc-amino)cyclohexanecarboxylic acid can be synthesized through the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group . The product is then purified through crystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may involve the use of alternative bases and solvents to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(Boc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Acidic Conditions: Removal of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products Formed
Free Amine: Obtained by deprotection of the Boc group.
Alcohol or Ketone: Formed through reduction or oxidation of the carboxylic acid group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
1-(Boc-amino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclohexanecarboxylic acid: Lacks the Boc protection group and is more reactive.
Cyclohexanecarboxylic acid: Does not contain an amino group and is used in different applications.
Fmoc-amino cyclohexanecarboxylic acid: Another protected amino acid derivative, but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
1-(Boc-amino)cyclohexanecarboxylic acid is unique due to its Boc protection group, which provides stability and selectivity during chemical reactions . This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(9(14)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHKVWOYIMKNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383370 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115951-16-1 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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